Cas no 196085-08-2 (1-(4-Methoxybenzenesulfonyl)piperidin-4-one)

1-(4-Methoxybenzenesulfonyl)piperidin-4-one is a versatile sulfonamide derivative with a piperidin-4-one core, widely utilized in organic synthesis and pharmaceutical research. Its structural features, including the methoxybenzenesulfonyl group and ketone functionality, make it a valuable intermediate for constructing complex molecules, particularly in the development of bioactive compounds. The compound exhibits favorable reactivity in nucleophilic substitution and condensation reactions, enabling efficient derivatization. Its stability under standard laboratory conditions and high purity make it suitable for precision applications in medicinal chemistry and drug discovery. Researchers value this compound for its consistent performance in heterocyclic synthesis and its potential as a scaffold for pharmacologically active agents.
1-(4-Methoxybenzenesulfonyl)piperidin-4-one structure
196085-08-2 structure
Product Name:1-(4-Methoxybenzenesulfonyl)piperidin-4-one
CAS No:196085-08-2
MF:C12H15NO4S
MW:269.31680226326
CID:1388108
PubChem ID:22395369
Update Time:2025-10-22

1-(4-Methoxybenzenesulfonyl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinone, 1-[(4-methoxyphenyl)sulfonyl]-
    • 1-(4-methoxyphenyl)sulfonylpiperidin-4-one
    • NZTXTKFAUBNPPA-UHFFFAOYSA-N
    • 1-(4-methoxy-benzenesulfonyl)-piperidin-4-one
    • 1-[(4-methoxybenzene)sulfonyl]piperidin-4-one
    • G25534
    • 1-(4-methoxybenzenesulfonyl)piperidin-4-one
    • Z45425053
    • AKOS005200791
    • EN300-53216
    • SCHEMBL6036911
    • 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinone
    • 196085-08-2
    • 1-(4-Methoxybenzenesulfonyl)piperidin-4-one
    • Inchi: 1S/C12H15NO4S/c1-17-11-2-4-12(5-3-11)18(15,16)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3
    • InChI Key: NZTXTKFAUBNPPA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(N1CCC(CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 269.07225
  • Monoisotopic Mass: 269.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 63.68

1-(4-Methoxybenzenesulfonyl)piperidin-4-one Pricemore >>

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Additional information on 1-(4-Methoxybenzenesulfonyl)piperidin-4-one

Comprehensive Overview of 1-(4-Methoxybenzenesulfonyl)piperidin-4-one (CAS No. 196085-08-2)

1-(4-Methoxybenzenesulfonyl)piperidin-4-one (CAS No. 196085-08-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a piperidin-4-one core modified with a 4-methoxybenzenesulfonyl group, making it a valuable intermediate for developing bioactive molecules. Its structural uniqueness has attracted significant attention in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators.

In recent years, the demand for sulfonyl-containing compounds like 1-(4-Methoxybenzenesulfonyl)piperidin-4-one has surged due to their versatility in drug discovery. Researchers frequently explore its potential in targeting G-protein-coupled receptors (GPCRs) and kinase pathways, aligning with trends in personalized medicine and oncology. The compound’s methoxybenzenesulfonyl moiety enhances solubility and metabolic stability, addressing common challenges in lead optimization.

From a synthetic perspective, CAS 196085-08-2 serves as a key building block for heterocyclic chemistry. Its piperidinone scaffold allows for diverse functionalization, enabling the creation of libraries for high-throughput screening. Laboratories often employ this compound in multicomponent reactions or catalyzed cross-couplings, reflecting the growing interest in sustainable and efficient synthetic methodologies.

Environmental and regulatory considerations are also critical when discussing 1-(4-Methoxybenzenesulfonyl)piperidin-4-one. The compound’s low ecotoxicity profile and compliance with REACH guidelines make it a preferred choice for industrial applications. Moreover, its stability under standard storage conditions ensures consistent performance in API (Active Pharmaceutical Ingredient) manufacturing.

Emerging applications of 196085-08-2 include its role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. This aligns with the rising popularity of degradation-based therapeutics in academic and biotech circles. Additionally, its compatibility with flow chemistry systems highlights its relevance in modern continuous manufacturing processes.

For analytical chemists, 1-(4-Methoxybenzenesulfonyl)piperidin-4-one presents distinct spectroscopic signatures, including characteristic NMR shifts and mass fragmentation patterns. These features facilitate quality control and structural elucidation, addressing common queries about compound characterization in peer-reviewed studies.

In summary, CAS 196085-08-2 exemplifies the intersection of structural ingenuity and practical utility in contemporary chemistry. Its multifaceted applications—from drug discovery to process chemistry—underscore its importance in advancing scientific innovation while meeting stringent industry standards.

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